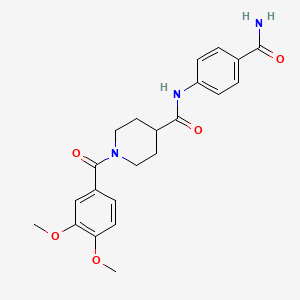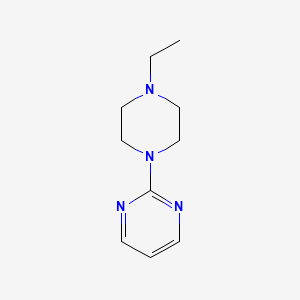
N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
描述
N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a 4-carbamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Carbamoylphenyl Group: The final step involves the coupling of the 4-carbamoylphenyl group to the piperidine ring using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation of its therapeutic potential in treating specific diseases.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed as a standard or reference material in analytical techniques.
作用机制
The mechanism by which N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine ring.
Piperidine derivatives: Other compounds containing the piperidine ring with various substituents.
Uniqueness
Structural Features: The presence of both 3,4-dimethoxybenzoyl and 4-carbamoylphenyl groups on the piperidine ring is unique to this compound.
Chemical Properties: The combination of these groups imparts specific chemical properties, such as solubility and reactivity, that distinguish it from other piperidine derivatives.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-29-18-8-5-16(13-19(18)30-2)22(28)25-11-9-15(10-12-25)21(27)24-17-6-3-14(4-7-17)20(23)26/h3-8,13,15H,9-12H2,1-2H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABDPJHYGGYOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B3435652.png)
![N-[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B3435660.png)
![Ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate](/img/structure/B3435669.png)
![3-bromo-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3435674.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3435675.png)

![2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE](/img/structure/B3435696.png)
![3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3435697.png)
![3-(3-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3435704.png)
![methyl 2-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3435711.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3435714.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3435719.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B3435743.png)

